tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This specific compound has garnered interest due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis approach described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:
Biology: It is used in the study of biological processes and interactions due to its unique structure and potential bioactivity.
Industry: It is utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include:
- Spiro[indoline-3,4’-piperidine]-5-carboxylic acid
- Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct three-dimensional properties. This structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-9-11(22-4)5-6-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
QKPCHLIOABLWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O |
Origin of Product |
United States |
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